molecular formula C14H13N3 B8415413 7-(2,6-Dimethyl-pyridin-4-yl)-imidazo[1,2-a]pyridine

7-(2,6-Dimethyl-pyridin-4-yl)-imidazo[1,2-a]pyridine

Cat. No. B8415413
M. Wt: 223.27 g/mol
InChI Key: HFDJGSQUWKVGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07666879B2

Procedure details

Prepare from 7-iodo-imidazo[1,2,a]pyridine and 4-bromo-2,6-dimethylpyridine (Acta. Chemica. Scandinavica. B42, (1988) pages 373-377) using a procedure similar to Preparation 27A. MS(ES), m/z 224 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
27A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.Br[C:12]1[CH:17]=[C:16]([CH3:18])[N:15]=[C:14]([CH3:19])[CH:13]=1>>[CH3:19][C:14]1[CH:13]=[C:12]([C:2]2[CH:7]=[CH:6][N:5]3[CH:8]=[CH:9][N:10]=[C:4]3[CH:3]=2)[CH:17]=[C:16]([CH3:18])[N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=2N(C=C1)C=CN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C)C
Step Two
Name
27A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=NC(=CC(=C1)C1=CC=2N(C=C1)C=CN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.